molecular formula C22H27N3O5S B2960868 N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896290-62-3

N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2960868
CAS No.: 896290-62-3
M. Wt: 445.53
InChI Key: CSAKKCCTOAVNLD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group, an ethanediamide linker, and a 4-ethylphenyl moiety. The 4-ethylphenyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-16-6-8-17(9-7-16)24-22(27)21(26)23-15-18-5-4-14-25(18)31(28,29)20-12-10-19(30-2)11-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKKCCTOAVNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxybenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

    Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.

    Formation of the ethanediamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (Target) Pyrrolidine 4-Methoxybenzenesulfonyl, 4-ethylphenyl ~463.5 (estimated) N/A
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine 4-Methylbenzoyl, 4-methoxyphenyl ~466.5
4-Methoxybutyrylfentanyl Piperidine 4-Methoxyphenyl, phenethyl 380.5
N-[4-[(2-fluorophenyl)carbonylamino]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide Oxane (tetrahydropyran) 2-Fluorophenyl, 4-methoxyphenyl ~463.4

Key Observations :

  • Piperazine (6-membered, two nitrogen atoms) and piperidine (6-membered, one nitrogen) in analogues allow for greater flexibility .
  • Substituent Effects: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl (logP ~2.1) in and .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) logP (Estimated) Reference
Target Compound Not reported ~0.1 (DMSO) 3.2 N/A
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Not reported ~0.5 (DMSO) 2.8
4-Methoxybutyrylfentanyl Not determined ~1.0 (Ethanol) 4.1
N-[4-[(2-fluorophenyl)carbonylamino]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide Not reported ~0.3 (DMSO) 2.5

Key Observations :

  • The target compound’s 4-ethylphenyl group likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., and ).
  • The sulfonamide group in the target compound may improve thermal stability, as seen in ’s sulfonamide derivatives with melting points >200°C .

Pharmacological Implications

  • Receptor Binding : The pyrrolidine core and sulfonamide group in the target compound may target serotonin or sigma receptors, akin to sulfonamide-containing drugs like Celecoxib. Piperidine/piperazine analogues () are common in opioid or antipsychotic designs .
  • Metabolic Stability : The ethanediamide linker in the target compound may resist esterase hydrolysis better than the carboxamide in , enhancing bioavailability .

Biological Activity

N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its biological activity.

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.5 g/mol
  • Purity : Typically around 95%
  • InChI : InChI=1S/C21H25N3O5S/c1-15-5-7-16(8-6-15)23-21(26)20(25)22-14-17-4-3-13-24(17)30(27,28)19-11-9-18(29-2)10-12-19/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26).

The compound's biological activity may be attributed to its structural components. The presence of the pyrrolidine ring and sulfonamide group is significant as these structures are often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit antimicrobial properties. A study comparing various sulfonamide derivatives showed that modifications to the aromatic rings significantly influenced their activity against bacterial strains. Specifically, derivatives with electron-donating groups (like methoxy) were more effective against Gram-positive bacteria .

Case Study: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of an ethyl group at the para position of the phenyl ring enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability. This modification was observed to increase antimicrobial efficacy in similar compounds tested against Staphylococcus aureus and Escherichia coli .

CompoundStructureMIC (µg/mL)Activity
This compoundStructure12Moderate
N-(4-Methylphenyl)-4-methoxybenzenesulfonamideStructure8High
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamideStructure16Moderate

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of similar sulfonamide compounds indicate moderate absorption and distribution characteristics. Toxicity assessments have shown that while sulfonamides are generally well-tolerated, they can cause hypersensitivity reactions in some individuals. Further studies are necessary to evaluate the specific toxicity profile of this compound.

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